Lysyllysyllysine
Overview
Description
It is a cationic moiety with the molecular formula C18H38N6O4 and a molecular weight of 402.53 g/mol . This compound is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysyllysyllysine can be synthesized through peptide synthesis techniques, where lysine residues are sequentially added to form the tripeptide. The synthesis involves the protection of amino groups, coupling reactions, and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of coupling and deprotection, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lysyllysyllysine undergoes various chemical reactions, including:
Oxidation: The amino groups in this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and substituted this compound derivatives .
Scientific Research Applications
Lysyllysyllysine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of cationic liposomes and gene delivery vectors.
Biology: It plays a role in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of biodegradable polymers and as a component in biosensors.
Mechanism of Action
Lysyllysyllysine exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as DNA and cell membranes. This interaction facilitates the formation of gene delivery vectors and DNA nanoparticles. The primary molecular targets include genetic material within cells, where this compound can enhance the delivery and expression of therapeutic genes .
Comparison with Similar Compounds
Similar Compounds
Lysyllysine: A dipeptide composed of two lysine residues.
Polylysine: A polymer of lysine residues.
Lysylhydroxylysine: A modified lysine with a hydroxyl group.
Uniqueness
Lysyllysyllysine is unique due to its tripeptide structure, which provides a balance between the simplicity of dipeptides and the complexity of polymers. This structure allows for versatile applications in gene delivery and drug delivery systems, making it a valuable compound in scientific research.
Properties
IUPAC Name |
6-amino-2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]hexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSCNDJQPKSPII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Poly-L-lysine hydrobromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16726 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Lys-Lys-Lys?
A1: The molecular formula of Lys-Lys-Lys is C18H39N9O4. Its molecular weight is 433.55 g/mol.
Q2: Does the presence of multiple lysine residues influence the conformation of Lys-Lys-Lys?
A2: While Lys-Lys-Lys itself does not possess a defined secondary structure like α-helices or β-sheets, its conformational flexibility can be influenced by environmental factors like pH and ionic strength. [] The presence of multiple lysine residues with their positively charged amino groups can lead to electrostatic repulsion, affecting the peptide's overall shape.
Q3: How does the incorporation of Lys-Lys-Lys into larger peptides affect their properties?
A3: Studies have shown that incorporating Lys-Lys-Lys into other peptides can significantly impact their behavior. For instance, adding Lys-Lys-Lys to the N-terminus of omega-agatoxin IVA, a calcium channel blocker, did not affect the peptide's disulfide bond formation or biological activity. [] This suggests that the Lys-Lys-Lys segment may not be directly involved in these aspects but could influence other properties like solubility or cellular uptake.
Q4: How does Lys-Lys-Lys interact with cell membranes?
A4: Lys-Lys-Lys, due to its positive charge, can interact with negatively charged components of cell membranes like phospholipids. This interaction can be modulated by factors such as the presence of other charged molecules, pH, and the lipid composition of the membrane. []
Q5: Can Lys-Lys-Lys act as a nuclear localization signal (NLS)?
A5: Yes, Lys-Lys-Lys resembles the nuclear localization signal sequence found in various proteins. [] Studies utilizing a Lys-Lys-Lys containing peptide demonstrated its ability to target molecules to the nucleus. [] Further modifications, such as the addition of stearic acid, were shown to enhance nuclear uptake efficiency. []
Q6: Are there any known interactions between Lys-Lys-Lys and specific proteins?
A6: While no studies directly investigated Lys-Lys-Lys binding to specific proteins, research indicates that incorporating a Lys-Lys-Lys sequence can affect protein-protein interactions. For example, modifying the mannose-binding protein with a Lys-Lys-Lys motif enabled it to bind sialyl Lewis X, a carbohydrate ligand recognized by selectins, suggesting a potential role of Lys-Lys-Lys in mediating specific binding events. []
Q7: Can Lys-Lys-Lys be used in drug delivery systems?
A7: The ability of Lys-Lys-Lys to enhance cellular uptake and potentially target molecules to the nucleus makes it a promising candidate for drug delivery applications. [] Further research is needed to explore its potential in delivering therapeutic agents effectively and safely.
Q8: Are there any computational studies exploring the properties of Lys-Lys-Lys?
A8: While specific computational studies focusing solely on Lys-Lys-Lys are limited, computational techniques like molecular dynamics simulations can be employed to investigate its conformational flexibility, interactions with other molecules, and potential applications in drug design. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.